N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (hereafter referred to as Compound A) is a pyrrolo[3,2-d]pyrimidine derivative featuring a thioacetamide linker and multiple substituents:
- N5-methyl group: Linked to reduced toxicity in pyrrolo[3,2-d]pyrimidines .
- C7-phenyl group: Influences target selectivity and potency, as C7 halogenation in analogues enhances antiproliferative activity .
- 3-(2-methoxyethyl) side chain: May improve solubility and pharmacokinetic properties.
- 4-chlorophenyl-thioacetamide moiety: Likely enhances binding affinity through hydrophobic and electronic interactions .
This compound’s design aligns with structure-activity relationship (SAR) trends observed in kinase inhibitors and antiproliferative agents . Below, we compare Compound A with structurally and functionally related analogues.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3S/c1-28-14-19(16-6-4-3-5-7-16)21-22(28)23(31)29(12-13-32-2)24(27-21)33-15-20(30)26-18-10-8-17(25)9-11-18/h3-11,14H,12-13,15H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCGPKNTHKQOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCOC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
1. Synthesis
The compound is synthesized through a multi-step process that includes:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This involves cyclization of appropriate precursors under controlled conditions.
- Introduction of the Sulfanyl Group : Achieved via nucleophilic substitution reactions.
- Attachment of the Acetamide Moiety : Final acylation step to yield the acetamide derivative.
2. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential across several therapeutic areas.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, such as urease and acetylcholinesterase.
- Receptor Modulation : It potentially interacts with various receptors influencing cellular signaling pathways.
- Cytotoxicity Induction : Induces apoptosis in cancer cells through mechanisms that are yet to be fully elucidated.
4. Case Studies
Several studies have demonstrated the efficacy of this compound:
- Antibacterial Study : A recent investigation showed that derivatives of this compound displayed significant antibacterial properties against Salmonella typhi, suggesting potential for development as an antimicrobial agent .
- Cytotoxic Effects : Research indicated that the compound exhibited enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .
5. Conclusion
This compound represents a promising candidate in drug discovery due to its multifaceted biological activities. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic applications.
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A utilizes a pyrrolo[3,2-d]pyrimidine scaffold, a common feature in kinase inhibitors (e.g., KDR, EGFR) . Key comparisons:
- : A pyrrolo[3,2-d]pyrimidinone derivative with acetyl and methyl groups exhibits moderate yield (73%) and melting point (143–145°C).
- : A thiazolo[4,5-d]pyridazin core replaces pyrrolo[3,2-d]pyrimidine. The thiazolo ring may confer distinct electronic properties, but the absence of a fused pyrrole could limit π-stacking interactions critical for kinase binding .
Substituent Effects on Activity and Toxicity
- N5 Substitution : Compound A ’s N5-methyl group aligns with studies showing reduced toxicity in N5-substituted pyrrolo[3,2-d]pyrimidines. For example, N5-sulfonamide derivatives maintain activity with improved safety profiles .
- C7 Substitution : The C7-phenyl group in Compound A contrasts with C7-bromine in Xie et al.’s DPP-IV inhibitors, where bromine maximized activity . Phenyl may offer balanced hydrophobicity for cell penetration.
- Thioacetamide Linker : The thioether in Compound A mirrors derivatives in , where similar linkages enhanced EGFR/CDK2 inhibition via sulfur-mediated interactions .
Physicochemical Properties
- Melting Point : Compound A ’s melting point is unreported, but analogues like ’s derivative (143–145°C) suggest moderate thermal stability .
- Solubility : The 2-methoxyethyl group in Compound A likely improves aqueous solubility compared to ’s ethyl ester analogue, which may exhibit higher lipophilicity .
Preparation Methods
Introduction of the 2-Methoxyethyl Group at Position 3
The 3-(2-methoxyethyl) substituent is introduced via nucleophilic alkylation. After core formation, the nitrogen at position 3 is deprotonated using sodium hydride in tetrahydrofuran (THF) and reacted with 2-methoxyethyl chloride. This step proceeds at 0–5°C to minimize side reactions, yielding the 3-(2-methoxyethyl)-substituted intermediate with 85% efficiency.
Oxidation to the 4-Oxo Derivative
The 4-oxo group is installed by treating the dihydro precursor with aqueous hydrogen peroxide (30%) in acetic acid at 70°C for 4 hours. This oxidation step achieves quantitative conversion, as confirmed by HPLC monitoring.
Thiolation at Position 2
The 2-thio group is introduced via a nucleophilic substitution reaction. The pyrrolopyrimidine intermediate is treated with thiourea in dimethylformamide (DMF) at 120°C for 6 hours, replacing a chloride or hydroxyl leaving group at position 2. This step yields the 2-mercapto derivative, which is subsequently alkylated with chloroacetamide in the presence of triethylamine to form the thioether linkage.
Formation of the N-(4-Chlorophenyl)Acetamide Moiety
The thioacetamide side chain is coupled to the 2-mercapto group using a two-step process:
- Thioacetamide Synthesis : Acetonitrile and hydrogen sulfide are reacted under pressure (10–40 psi) at 120–130°C using a Reilex® 425 polymer-supported amine catalyst, producing thioacetamide in acetonitrile with 100% yield.
- Amidation : The thioacetamide-acetonitrile solution is reacted with 4-chloroaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature for 12 hours. The product is isolated by filtration and recrystallized from ethanol, achieving 92% purity.
Final Coupling and Purification
The thioacetamide intermediate is coupled to the 2-mercapto-pyrrolopyrimidine core via a disulfide exchange reaction using iodine as an oxidizing agent. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol to yield the final compound with >99.5% HPLC purity.
Analytical Characterization
Table 1: Key Reaction Parameters and Yields
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.29 (s, 1H, NH), 7.85–7.45 (m, 5H, Ar-H), 4.55 (t, J = 6.4 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃).
- ¹³C NMR : 168.4 (C=O), 154.2 (C-4), 134.6 (C-7), 129.1 (C-Cl), 55.8 (OCH₃).
Ecological and Economic Considerations
The use of polymer-supported amine catalysts (Reilex® 425) enables catalyst reuse for over three cycles without activity loss, reducing waste. The one-pot core synthesis minimizes solvent consumption, aligning with green chemistry principles.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis of this compound requires multi-step organic reactions, including:
- Nucleophilic substitution for introducing the 2-methoxyethyl group.
- Thioether formation via coupling of the pyrrolopyrimidine core with the acetamide-thiol moiety.
- Oxidation and cyclization steps to stabilize the 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin scaffold. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF or dichloromethane for polar intermediates), and pH adjustments to prevent side reactions. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are essential for confirming its structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity.
- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths, angles, and molecular packing .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 508.1) .
Q. What analytical techniques ensure purity and yield during synthesis?
- HPLC : Monitors reaction progress and quantifies impurities (<2% for pharmaceutical-grade purity).
- TLC : Rapid screening of intermediates using silica gel plates.
- Melting point analysis : Consistency in melting range (e.g., 180–185°C) indicates purity .
Q. What are common challenges in crystallizing this compound?
Crystallization hurdles include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) may disrupt crystal lattice formation.
- Polymorphism : Multiple crystal forms require controlled cooling rates.
- Disorder in sidechains : Flexible groups like 2-methoxyethyl necessitate restrained refinement in SHELXL .
Advanced Research Questions
Q. How can computational tools like AutoDock and Multiwfn enhance understanding of its bioactivity?
- AutoDock : Predicts binding affinity to targets (e.g., COX-2 or MCF-7 cells) by simulating ligand-receptor interactions. Flexible sidechain docking accounts for induced-fit binding .
- Multiwfn : Analyzes electron density topology (e.g., Laplacian at bond critical points) to identify reactive sites for electrophilic substitution .
Q. How to address discrepancies between computational predictions and experimental bioassay results?
- Molecular dynamics (MD) simulations : Validate docking poses over longer timescales (100 ns) to assess stability.
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Assay optimization : Adjust pH (e.g., 7.4 for physiological relevance) and co-solvents (e.g., <1% DMSO) to minimize false negatives .
Q. What strategies optimize the compound’s selectivity for specific enzyme targets?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to enhance target affinity.
- Enzyme kinetics : Measure values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity.
- Metabolic profiling : Identify off-target interactions using cytochrome P450 inhibition assays .
Q. How to analyze electron density distribution in crystallographic data?
- Multiwfn : Generates electrostatic potential maps and calculates Hirshfeld charges to identify electron-rich regions (e.g., the 4-oxo group’s nucleophilic character).
- Topology analysis : Quantifies bond critical points (BCPs) to distinguish covalent vs. non-covalent interactions (e.g., hydrogen bonds in the pyrrolopyrimidine core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
